Cas no 315-72-0 (Opipramol)
Opipramol structure
Product Name:Opipramol
CAS-nummer:315-72-0
MF:C23H29N3O
MW:363.49586558342
CID:36806
PubChem ID:9417
Update Time:2025-04-18
Opipramol Chemische en fysische eigenschappen
Naam en identificatie
-
- Opipramol
- 4-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-1-piperazineethanol
- 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
- Opipramol-D4
- [3H]-Opipramol
- 2-[4-(3-dibenzo[b,f]azepin-5-yl-propyl)-piperazin-1-yl]-ethanol
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)-propyl]-1-piperazineethanol
- EINECS 206-254-0
- Insidon
- N-<3-<4-(2-Hydroxyoxyethyl)-piperazino>propyl>-2,2'-iminostilben
- Nisidana
- Opipramol [INN:BAN]
- Opipramol G
- opipramol hydrochloride
- Opipramolum [INN-Latin]
- UNII-D23ZXO613C
- NSC 169867
- 5H-Dibenz(b,f)azepine, 5-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- GTPL11247
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazinethanol
- N-(3-(4-(2-Hydroxyethyl)piperazino)propyl)iminostilbene
- 1-Piperazineethanol,f]azepin-5-yl)propyl]-
- HY-118901
- NS00010442
- Pramolan (Salt/Mix)
- NCGC00162068-05
- WLN: T C676 BNJ B3-AT6N DNTJ D2Q
- G 33040
- D08297
- Z2216903864
- MS-25790
- Opipramolum
- 2-(4-[3-(5H-Dibenzo[b,f]azepin-5-yl)propyl]-1-piperazinyl)ethanol #
- CS-0077653
- 315-72-0
- Opramidol
- Opipramol, analytical standard
- OPIPRAMOL [INN]
- GR 33040
- FT-0673295
- NCGC00162068-04
- Opipramol dura
- Endison
- Opipramol dura (TN)
- NCGC00162068-02
- N-[3-[4-(2-Hydroxyethyl)-piperazino]propyl]iminostilbene
- BRN 0627076
- NCGC00162068-01
- BDBM50170636
- NCGC00162068-09
- OPIPRAMOL [WHO-DD]
- Insidon (free base)
- Opipramol (INN)
- NSC-169867
- (Z)-2-(4-(3-(5H-dibenzo[b,f]azepin-5-yl)propyl)piperazin-1-yl)ethanol
- SCHEMBL49841
- DB12930
- EN300-18531271
- 2-{4-[3-(5H-dibenzo[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol
- J-018476
- 2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol
- 5H-Dibenz[b, 5-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-
- SDCCGSBI-0633687.P001
- 2-[4-(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
- CHEBI:94614
- YNZFUWZUGRBMHL-UHFFFAOYSA-N
- AC-15972
- 1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]-
- Pramolan (free base)
- Insidon, base
- Insidon (Salt/Mix)
- Oprea1_247234
- AKOS003588969
- D23ZXO613C
- OPIPRAMOL [MI]
- Q416562
- 1-PIPERAZINEETHANOL, 4-(3-(5H-DIBENZ(b,f)AZEPIN-5-YL)PROPYL)-
- 1ST161646
- 2-{4-[3-(5H-dibenz[b,f]azepin-5- yl)propyl]piperazin-1-yl}ethanol
- CHEMBL370753
- MFCD00865455
- DTXSID3023394
- N-[3-[4-(2-Hydroxyethyl)piperazino]propyl]iminostilbene
- NSC169867
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol
- 2-{4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol
- N-(3-(4-(2-Hydroxyethyl)-piperazino)propyl)iminostilbene
- 2-(4-(3-benzo(b)(1)benzazepin-11-ylpropyl)piperazin-1-yl)ethanol
- G78301
- BRD-K43786866-300-02-3
- 5-23-01-00475 (Beilstein Handbook Reference)
- N06AA05
- Insidon (TN)
- DA-56474
- Opipramolo
- Opipramol Free Base
- 2-(4-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)piperazin-1-yl)ethanol
- 2-(4-(3-(2-azatricyclo(9.4.0.0^(3,8))pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl)propyl)piperazin-1-yl)ethan-1-ol
- Opipramolum (INN-Latin)
- DTXCID203394
- 2-[4-(3-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
- FO26574
- Opipramol (Standard)
- 206-254-0
- HY-118901R
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol;N-[3-[4-(2-Hydroxyethyl)piperazino]propyl]iminostilbene
-
- MDL: MFCD00865455
- Inchi: 1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
- InChI-sleutel: YNZFUWZUGRBMHL-UHFFFAOYSA-N
- LACHT: OCCN1CCN(CCCN2C3C=CC=CC=3C=CC3=CC=CC=C23)CC1
Berekende eigenschappen
- Exacte massa: 363.23100
- Monoisotopische massa: 363.231063
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 6
- Complexiteit: 448
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.6
- Topologisch pooloppervlak: 30
Experimentele eigenschappen
- Kleur/vorm: No date available
- Dichtheid: 1.0920 (rough estimate)
- Smeltpunt: 100-1010C
- Kookpunt: 494.88°C (rough estimate)
- Vlampunt: 290.5 °C
- Brekindex: 1.6500 (estimate)
- PSA: 29.95000
- LogboekP: 3.24930
- Dampfdruk: No date available
Opipramol Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H302-H410
- Waarschuwingsverklaring: P273-P501
- Vervoersnummer gevaarlijk materiaal:UN 3077 9 / PGIII
- WGK Duitsland:1
- Code gevarencategorie: 22-50/53
- Veiligheidsinstructies: 60-61
- RTECS:TL8750000
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Opipramol Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Opipramol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O912356-10mg |
Opipramol |
315-72-0 | ≥98% | 10mg |
¥1,806.30 | 2022-09-01 | |
| TRC | O669600-5mg |
Opipramol |
315-72-0 | 5mg |
$ 136.00 | 2023-09-06 | ||
| TRC | O669600-10mg |
Opipramol |
315-72-0 | 10mg |
$ 201.00 | 2023-09-06 | ||
| TRC | O669600-25mg |
Opipramol |
315-72-0 | 25mg |
$ 483.00 | 2023-09-06 | ||
| TRC | O669600-50mg |
Opipramol |
315-72-0 | 50mg |
$ 917.00 | 2023-04-15 | ||
| TRC | O669600-100mg |
Opipramol |
315-72-0 | 100mg |
$ 1510.00 | 2023-04-15 | ||
| Enamine | EN300-18531271-0.05g |
2-[4-(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol |
315-72-0 | 95% | 0.05g |
$1140.0 | 2023-09-18 | |
| Enamine | EN300-18531271-0.1g |
2-[4-(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol |
315-72-0 | 95% | 0.1g |
$1374.0 | 2023-09-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-208132-10 mg |
Opipramol, |
315-72-0 | 98% | 10mg |
¥2,482.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-208132-10mg |
Opipramol, |
315-72-0 | 98% | 10mg |
¥2482.00 | 2023-09-05 |
Opipramol Gerelateerde literatuur
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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